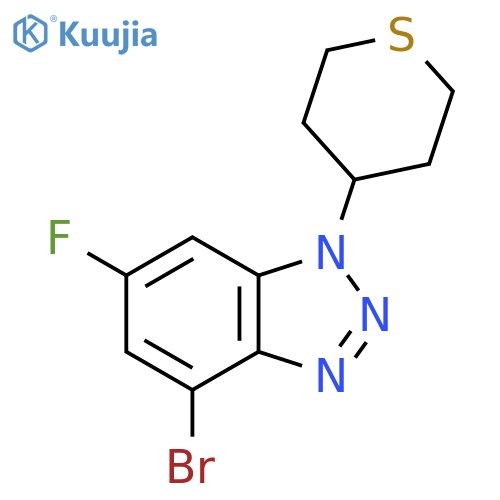Cas no 2287300-98-3 (4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole)

2287300-98-3 structure
商品名:4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole
4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole 化学的及び物理的性質
名前と識別子
-
- EN300-6749506
- 2287300-98-3
- 4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole
-
- インチ: 1S/C11H11BrFN3S/c12-9-5-7(13)6-10-11(9)14-15-16(10)8-1-3-17-4-2-8/h5-6,8H,1-4H2
- InChIKey: IKARRRIMLXJJLJ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CC2=C1N=NN2C1CCSCC1)F
計算された属性
- せいみつぶんしりょう: 314.98411g/mol
- どういたいしつりょう: 314.98411g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 56Ų
4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6749506-1.0g |
4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole |
2287300-98-3 | 95.0% | 1.0g |
$842.0 | 2025-03-13 | |
| Enamine | EN300-6749506-0.05g |
4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole |
2287300-98-3 | 95.0% | 0.05g |
$707.0 | 2025-03-13 | |
| Enamine | EN300-6749506-0.1g |
4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole |
2287300-98-3 | 95.0% | 0.1g |
$741.0 | 2025-03-13 | |
| Enamine | EN300-6749506-2.5g |
4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole |
2287300-98-3 | 95.0% | 2.5g |
$1650.0 | 2025-03-13 | |
| Enamine | EN300-6749506-0.25g |
4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole |
2287300-98-3 | 95.0% | 0.25g |
$774.0 | 2025-03-13 | |
| Enamine | EN300-6749506-5.0g |
4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole |
2287300-98-3 | 95.0% | 5.0g |
$2443.0 | 2025-03-13 | |
| Enamine | EN300-6749506-0.5g |
4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole |
2287300-98-3 | 95.0% | 0.5g |
$809.0 | 2025-03-13 | |
| Enamine | EN300-6749506-10.0g |
4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole |
2287300-98-3 | 95.0% | 10.0g |
$3622.0 | 2025-03-13 |
4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole 関連文献
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
3. Water
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
2287300-98-3 (4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole) 関連製品
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 42464-96-0(NNMTi)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量